3-Amino-3-methylcyclobutan-1-one
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Overview
Description
3-Amino-3-methylcyclobutan-1-one is an organic compound with the molecular formula C5H9NO It is a cyclobutanone derivative with an amino group and a methyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-methylcyclobutan-1-one can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of 3-methyl-2-butanone with ammonia in the presence of a catalyst can yield this compound. The reaction typically requires controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-methylcyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted cyclobutanone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of substituted cyclobutanone compounds.
Scientific Research Applications
3-Amino-3-methylcyclobutan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound may be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It can be used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 3-Amino-3-methylcyclobutan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-methylcyclobutan-1-one
- 3-Amino-3-ethylcyclobutan-1-one
- 3-Amino-3-methylcyclopentan-1-one
Uniqueness
3-Amino-3-methylcyclobutan-1-one is unique due to its specific structural features, including the presence of both an amino group and a methyl group on the cyclobutane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-amino-3-methylcyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-5(6)2-4(7)3-5/h2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLOLCXXYSFHCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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